molecular formula C9H12BBrO3 B1371572 (4-(3-Bromopropoxy)phenyl)boronic acid CAS No. 957034-33-2

(4-(3-Bromopropoxy)phenyl)boronic acid

Cat. No. B1371572
CAS RN: 957034-33-2
M. Wt: 258.91 g/mol
InChI Key: BKESUWDVKSJULT-UHFFFAOYSA-N
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Description

4-(3-Bromopropoxy)phenylboronic acid is a chemical compound with the molecular formula C9H12BBrO3 . It is used in laboratory settings and for the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 4-(3-Bromopropoxy)phenylboronic acid is represented by the InChI code 1S/C9H12BBrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 . This indicates that the molecule consists of a phenyl ring (C6H5-) attached to a boronic acid group (B(OH)2) and a bromopropoxy group (-OCH2CH2CH2Br).


Physical And Chemical Properties Analysis

4-(3-Bromopropoxy)phenylboronic acid is a solid at room temperature . It has a molecular weight of 258.91 and a predicted boiling point of 407.7±55.0 °C . The compound has a predicted density of 1.47±0.1 g/cm3 and a predicted pKa of 8.69±0.16 .

Scientific Research Applications

Organic Synthesis

4-(3-Bromopropoxy)phenylboronic acid is utilized as a starting material in organic synthesis. Its boronic acid group is reactive towards various organic transformations, making it a versatile building block for constructing complex molecules .

Medicine Serine Protease and Kinase Inhibitors

In the medical field, phenyl boronic acids, including 4-(3-Bromopropoxy)phenylboronic acid, are used as inhibitors of serine protease and kinase enzymes. These enzymes are known to increase the growth, progression, and metastasis of tumor cells, so their inhibition is crucial in cancer treatment .

Boron Neutron Capture Therapy (BNCT)

Boron compounds like 4-(3-Bromopropoxy)phenylboronic acid are used in BNCT for tumors. BNCT is a binary therapy that relies on the capture of neutrons by boron-10, which leads to the production of high-energy alpha particles that can destroy cancer cells .

Diabetes Treatment Glucose-Sensitive Polymers

These compounds can function as glucose-sensitive polymers that enable self-regulated insulin release, which is a significant advancement in diabetes treatment. They also serve as diagnostic agents due to this property .

Wound Healing and Tumor Targeting

Phenylboronic acids have noteworthy applications in wound healing due to their biological activity and ability to target tumor cells, which makes them valuable in therapeutic strategies .

Drug Discovery and Pharmaceutical Development

The compound’s potential in drug discovery and pharmaceutical development is significant due to its chemical properties that allow for the creation of new drugs and therapeutic agents.

Sensing Applications

Boronic acids, including 4-(3-Bromopropoxy)phenylboronic acid, are increasingly used in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions make them useful in both homogeneous assays and heterogeneous detection systems .

Selective Adsorption Materials

The compound has been used to prepare boronic acid-functionalized materials that display good selectivity toward cis-diols in aqueous solutions, which is essential in chromatography and separation technologies .

Safety and Hazards

4-(3-Bromopropoxy)phenylboronic acid is classified as a skin irritant (H317) and an eye irritant (H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[4-(3-bromopropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BBrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKESUWDVKSJULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657377
Record name [4-(3-Bromopropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Bromopropoxy)phenyl)boronic acid

CAS RN

957034-33-2
Record name [4-(3-Bromopropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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